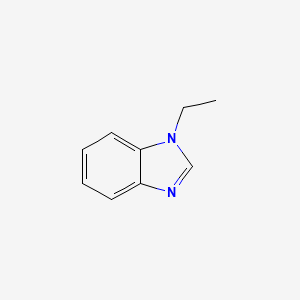

1-Ethyl-1H-benzimidazole

Descripción general

Descripción

1-Ethyl-1H-benzimidazole is a derivative of benzimidazole, a bicyclic compound consisting of the fusion of benzene and imidazole. The ethyl group at the 1-position distinguishes it from other benzimidazole derivatives and contributes to its unique chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of various 1H-benzimidazole derivatives has been reported in the literature. For instance, 2-(4-substituted-1-piperazinyl)benzimidazoles were prepared and tested for H1-antihistaminic activity, indicating the versatility of the benzimidazole core in medicinal chemistry . Another study reported the synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, starting from substituted 1,2-phenylenediamine, demonstrating the adaptability of the benzimidazole scaffold for antiprotozoal activity . Additionally, ethyleneimidazolium benzimidazolate inner salts were synthesized and transformed into 2-vinyl-1H-benzimidazoles, showcasing a novel synthetic route . The synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles with significant analgesic activity further exemplifies the synthetic diversity of benzimidazole derivatives . A facile approach for the synthesis of substituted 1H-benzimidazoles was also reported using ethyl 4-chloro-3-oxobutanoate .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied. For example, the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was determined to establish the conformation of the molecule, confirming the planarity of the benzimidazole ring system and the chair conformation of the piperazine ring . The molecular structures of two 1H-2-substituted benzimidazoles were also analyzed, revealing polymorphism and enantiomorphism in these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis processes described in the literature often involve condensation reactions, as well as transformations like β-elimination to afford vinyl derivatives . The reactivity of these compounds is influenced by the substituents on the benzimidazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the planarity of the benzimidazole ring system and the conformation of substituents affect the molecule's crystal packing and intermolecular interactions . These properties are crucial for the biological activity and pharmacokinetic profile of the compounds. The presence of fluorine atoms in certain derivatives, as seen in the synthesis of fluorinated 1-ethyl-1H-benzimidazole derivatives, can significantly enhance their biological activity, such as thrombin inhibitory activity .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-Ethyl-1H-benzimidazole and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that various derivatives of 1-Ethyl-1H-benzimidazole exhibit significant activity against a range of microbial species. For example, a study by Salahuddin et al. (2017) demonstrated the synthesis of 1H-benzimidazole derivatives with notable antimicrobial activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017). Similarly, Ansari and Lal (2009) found that benzimidazole derivatives exhibited good activity against Gram-positive bacteria and moderate activity against fungi (Ansari & Lal, 2009).

Anticancer Activity

Several studies have explored the anticancer potential of 1-Ethyl-1H-benzimidazole derivatives. Chhajed et al. (2016) synthesized compounds that showed promising cytotoxic activity against colorectal and non-small cell lung cancer cell lines (Chhajed et al., 2016). Paul et al. (2015) reported benzimidazole-based Schiff base copper(II) complexes exhibiting substantial in vitro cytotoxic effect against various cancer cell lines (Paul et al., 2015).

DNA Interaction and Enzyme Inhibition

1H-Benzimidazole derivatives are known for their interaction with DNA and inhibition of certain enzymes. Alpan, Gunes, and Topçu (2007) evaluated benzimidazole derivatives as inhibitors of mammalian type I DNA topoisomerases, finding one compound to be particularly effective (Alpan, Gunes, & Topçu, 2007). Additionally, Wang and Ren (2016) designed 1-ethyl-1H-benzimidazole fluorinated derivatives as effective thrombin inhibitors, showing promising results in in vitro tests (Wang & Ren, 2016).

Mecanismo De Acción

Target of Action

N-Ethylbenzimidazole, also known as 1-Ethyl-1H-benzimidazole or 1-ethylbenzimidazole, is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, they can compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis . In the context of anticancer activity, the linker group and substitution at N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus have been found to contribute significantly to anticancer activity .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

Some benzimidazole derivatives have been reported to possess favorable pharmacokinetics and exhibit impressive tumor growth inhibition properties against different cell lines .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects depending on the specific derivative and its target .

Action Environment

Benzimidazole derivatives have been reported to act as good corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, and salt solutions . This suggests that the action of N-Ethylbenzimidazole could potentially be influenced by environmental factors.

Safety and Hazards

Direcciones Futuras

Benzimidazole derivatives have garnered attention due to their remarkable medicinal and pharmacological properties. They have been studied for their potential as anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . Further exploration and development of these compounds could lead to new therapeutic options.

Propiedades

IUPAC Name |

1-ethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNMLOGVAVGQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333131 | |

| Record name | 1-Ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7035-68-9 | |

| Record name | 1-Ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

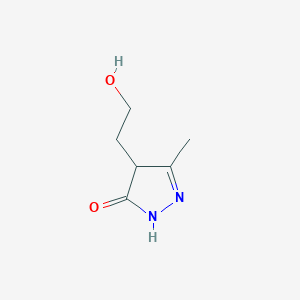

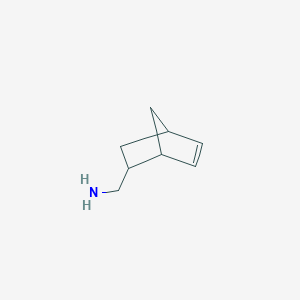

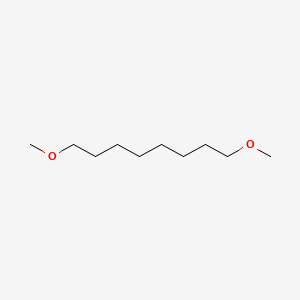

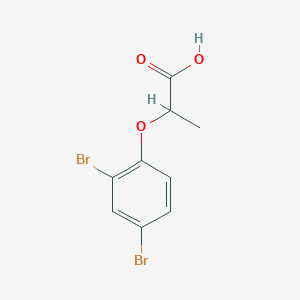

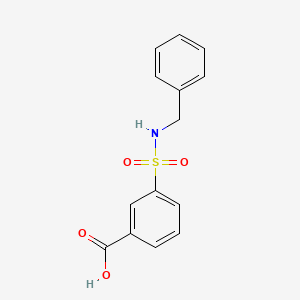

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

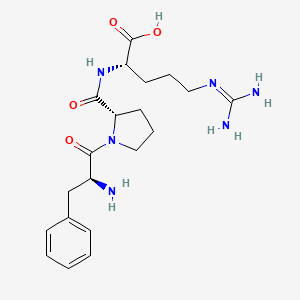

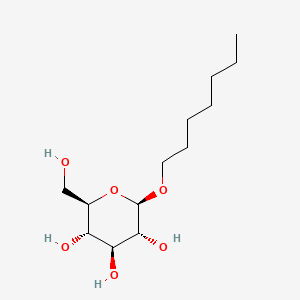

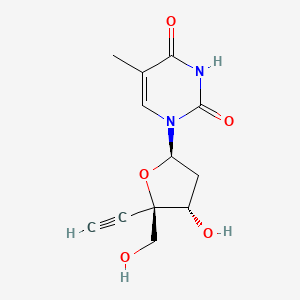

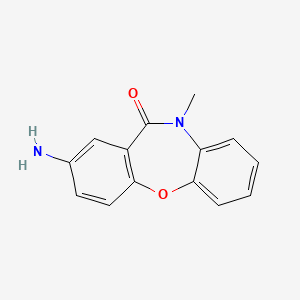

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)